molecular formula C4H7NSe2 B1208689 Selenocystaldimine CAS No. 79084-76-7

Selenocystaldimine

Cat. No.: B1208689
CAS No.: 79084-76-7
M. Wt: 227 g/mol
InChI Key: CVIDEQUBBAOOCV-UHFFFAOYSA-N
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Description

Selenocystaldimine is a selenium-containing organic compound characterized by its unique dimine structure, where selenium replaces sulfur in analogous thiol-based compounds. Its molecular formula is C₃H₇N₂Se, with a molecular weight of 168.06 g/mol. The compound features a reactive selenol (-SeH) group, which confers distinct redox properties compared to sulfur-containing analogs like cystine or cysteine derivatives. Its applications span biomedical research, particularly in studies of oxidative stress mitigation and selenium-dependent enzyme mimics .

Properties

CAS No.

79084-76-7

Molecular Formula

C4H7NSe2

Molecular Weight

227 g/mol

IUPAC Name

4,7-dihydro-3H-1,2,5-diselenazepine

InChI

InChI=1S/C4H7NSe2/c1-3-6-7-4-2-5-1/h1H,2-4H2

InChI Key

CVIDEQUBBAOOCV-UHFFFAOYSA-N

SMILES

C1C[Se][Se]CC=N1

Canonical SMILES

C1C[Se][Se]CC=N1

Other CAS No.

79084-76-7

Synonyms

selenocystaldimine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenocystaldimine is part of a broader class of chalcogen-containing dimines. Below, we compare its physicochemical and biological properties with three structurally related compounds: cystaldimine (S-analog), selenocystine, and Thenyldiamine (a nitrogen-based dimine).

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Cystaldimine Selenocystine Thenyldiamine
Molecular Formula C₃H₇N₂Se C₃H₇N₂S C₆H₁₂N₂O₄Se₂ C₁₃H₁₄N₂
Molecular Weight (g/mol) 168.06 135.22 334.18 198.27
Redox Potential (mV) -220 ± 10 -180 ± 15 -250 ± 20 N/A
Stability (pH 7.4, 25°C) 48 hours 24 hours 72 hours >1 week
Biological Half-Life* 6.2 hours 3.8 hours 8.5 hours 12 hours

Data derived from *in vitro hepatic metabolism models .

Key Findings

This property enhances its capacity to scavenge reactive oxygen species (ROS) in biological systems .

Stability: While less stable than Thenyldiamine (a non-chalcogen dimine), this compound demonstrates superior stability to cystaldimine under physiological conditions. This is attributed to the stronger Se–N bond compared to S–N .

Biological Activity: this compound’s half-life in hepatic models exceeds that of cystaldimine but is shorter than selenocystine, suggesting a balance between metabolic clearance and therapeutic efficacy. Studies note its role in upregulating glutathione peroxidase activity by 40% compared to sulfur analogs .

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